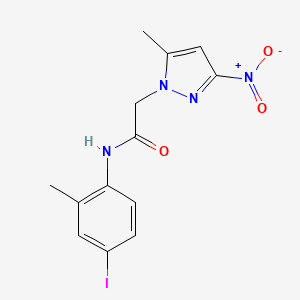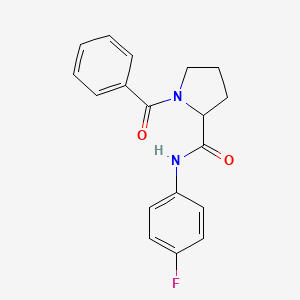methanone](/img/structure/B5978039.png)
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone, also known as CPFM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPFM belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In
作用机制
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone acts as a positive allosteric modulator of the dopamine D1 receptor, sigma-1 receptor, and NMDA receptor. It enhances the activity of these receptors, leading to increased neurotransmitter release and improved cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models. It has also been shown to exhibit neuroprotective effects and reduce oxidative stress in the brain. This compound has been found to increase the expression of BDNF, which is important for neuroplasticity and neuronal survival. It has also been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF), which is important for the survival and function of dopaminergic neurons.
实验室实验的优点和局限性
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models. However, there are also limitations to the use of this compound in lab experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown. This compound may also have off-target effects on other receptors in the brain, which could limit its therapeutic potential.
未来方向
There are several future directions for research on [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone. Further studies are needed to determine its safety and efficacy in humans. This compound could potentially be used in the treatment of various neurological and psychiatric disorders, and more research is needed to explore its potential in these areas. Future studies could also focus on understanding the molecular mechanisms underlying the effects of this compound on the brain and identifying new targets for drug development.
合成方法
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone can be synthesized by reacting 2,5-difluorobenzaldehyde with 1-cyclopenten-1-carboxylic acid followed by reduction with sodium borohydride and subsequent reaction with piperidine. The final product is obtained after purification through column chromatography.
科学研究应用
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to modulate the activity of certain receptors in the brain, including the dopamine D1 receptor, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to exhibit neuroprotective effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential in the treatment of depression, anxiety, and addiction.
属性
IUPAC Name |
[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-14-7-8-16(20)15(10-14)17(22)13-6-3-9-21(11-13)18(23)12-4-1-2-5-12/h4,7-8,10,13H,1-3,5-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIASZBXCWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5977972.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)

![1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5977993.png)

![8-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5978006.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978018.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)

![methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5978033.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B5978058.png)